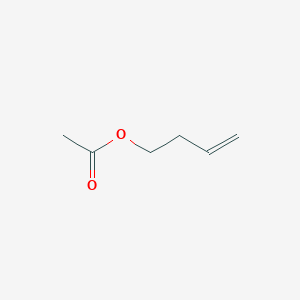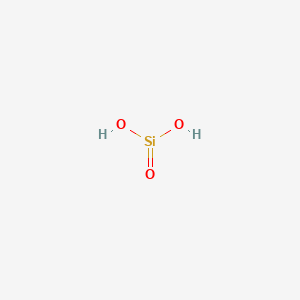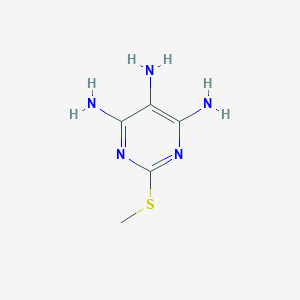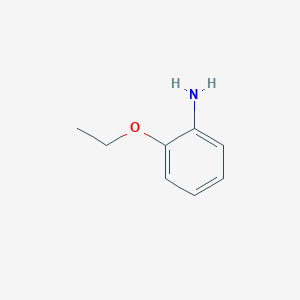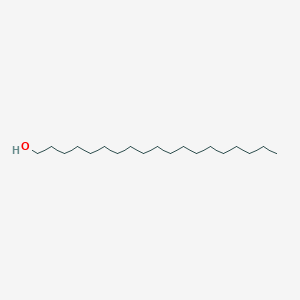
ノナデカンオール
概要
説明
科学的研究の応用
1-Nonadecanol has a wide range of applications in scientific research:
作用機序
1-ノナデカンオールの作用機序は、脂質膜との相互作用を含みます。 長い疎水性鎖と親水性ヒドロキシル基により、脂質二重層に組み込まれ、膜の流動性と透過性に影響を与える可能性があります . この特性により、活性成分の制御放出を必要とする製剤に役立ちます .
類似の化合物との比較
1-ノナデカンオールは、次のような他の長鎖脂肪アルコールに似ています。
1-オクタデカンオール(ステアリルアルコール): C18H38O
1-エイコサノール(アラキジルアルコール): C20H42O
1-ドコサノール(ベヘニルアルコール): C22H46O
これらの化合物と比較して、1-ノナデカンオールは、特定の物理的および化学的特性を提供する独自の鎖長を持っており、特定の用途に適しています .
準備方法
1-ノナデカンオールは、さまざまな方法で合成できます。 一般的な合成経路の1つは、ノナデカン酸の還元を含みます . この還元は、適切な条件下で水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬を使用して達成できます . 工業生産方法は、植物油などの天然源から得られた脂肪酸の水素化を伴うことがよくあります .
化学反応の分析
1-ノナデカンオールは、次のようないくつかのタイプの化学反応を受けます。
これらの反応から生成される主要な生成物には、ノナデカン酸、ノナデカン、ノナデシルブロミドが含まれます .
科学研究への応用
1-ノナデカンオールは、科学研究において幅広い用途があります。
類似化合物との比較
1-Nonadecanol is similar to other long-chain fatty alcohols such as:
1-Octadecanol (Stearyl alcohol): C18H38O
1-Eicosanol (Arachidyl alcohol): C20H42O
1-Docosanol (Behenyl alcohol): C22H46O
Compared to these compounds, 1-Nonadecanol has a unique chain length that provides specific physical and chemical properties, making it suitable for particular applications .
特性
IUPAC Name |
nonadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFDHKJUZCCPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870875 | |
| Record name | Nonadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Aldrich MSDS] | |
| Record name | 1-Nonadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1454-84-8 | |
| Record name | 1-Nonadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A465X576KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Nonadecanol?
A1: Nonadecanol has the molecular formula C19H40O and a molecular weight of 284.53 g/mol.
Q2: Is there any spectroscopic data available for Nonadecanol?
A2: Yes, researchers have used various spectroscopic techniques to characterize Nonadecanol. These include:
- X-ray powder diffraction: This technique helps determine the crystal structure and polymorphism of Nonadecanol. []
- Differential scanning calorimetry (DSC): This technique is used to study the thermal behavior of Nonadecanol, including melting point, phase transitions, and heat capacities. [, , , ]
- Raman scattering and infrared spectroscopy (IR): These vibrational spectroscopic techniques provide information about the functional groups and molecular vibrations present in Nonadecanol. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify Nonadecanol in various samples, particularly in essential oils and plant extracts. [, , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and bonding in Nonadecanol. [, ]
Q3: What are some of the reported applications of Nonadecanol?
A3: Nonadecanol has been investigated for several potential applications, including:
- Heterogeneous Ice Nucleation: Nonadecanol monolayers can act as ice nuclei, influencing the freezing point of water and aqueous solutions. This property is relevant to atmospheric science, particularly in understanding cirrus cloud formation. [, , , ]
- Antibacterial Agent: Nonadecanol has shown antibacterial activity against various bacteria, including Staphylococcus aureus and Enterococcus faecalis. This makes it a potential candidate for developing new antibacterial agents. [, , ]
- Antifeedant: Studies have shown that Nonadecanol can deter feeding in pea aphids (Acyrthosiphon pisum), suggesting potential applications in pest control. []
- Ovipositional Deterrent: Nonadecanol has been identified as an ovipositional deterrent for the spotted stem borer (Chilo partellus), a significant pest of maize. This property could be exploited for developing new pest management strategies. []
- Cosmetics: Nonadecanol and its esters have been investigated for their potential applications in cosmetic formulations due to their physical and chemical properties. []
- Phase Change Material: Nonadecanol has potential use as a phase change material for thermal energy storage applications due to its suitable melting temperature and heat storage capacity. []
Q4: Has Nonadecanol been investigated for its biological activity?
A4: Yes, Nonadecanol has been investigated for several biological activities, including:
- Antibacterial activity: Studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]
- Antifungal activity: Research indicates antifungal potential, specifically against Rhizoctonia solani. []
- Antitumor activity: Although research is limited, some studies suggest potential antitumor properties. []
Q5: What is known about the safety profile of Nonadecanol?
A5: While Nonadecanol has shown promising biological activities, limited data is available on its toxicity and safety profile.
- Mutagenicity: Extracts containing Nonadecanol have been reported as non-mutagenic based on the Ames test, suggesting potential safety. []
Q6: How does Nonadecanol interact with water in ice nucleation?
A6: Nonadecanol forms a monolayer on the water surface, creating a structured interface that promotes ice crystal formation. The hydrophobic tail of Nonadecanol interacts with the air, while its hydrophilic head interacts with water molecules. This ordered arrangement lowers the energy barrier for ice nucleation, allowing ice to form at higher temperatures than homogeneous nucleation. [, , , ]
Q7: What factors influence the effectiveness of Nonadecanol as an ice nucleus?
A7: Several factors can influence the ice nucleation efficiency of Nonadecanol, including:
- Temperature: The effectiveness of Nonadecanol as an ice nucleus is temperature-dependent. Studies have shown that the ice nucleation rate coefficient (jhet) increases with decreasing temperature. []
- Water activity: The presence of solutes in water affects its freezing point. Research shows that the heterogeneous ice freezing temperatures for Nonadecanol decrease with increasing solute concentration, suggesting a relationship between water activity and ice nucleation. []
- Droplet size: The size of the water droplet can impact the freezing temperature, with smaller droplets typically freezing at lower temperatures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


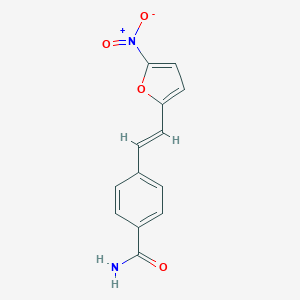
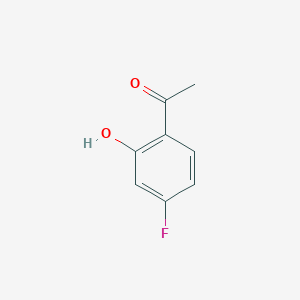
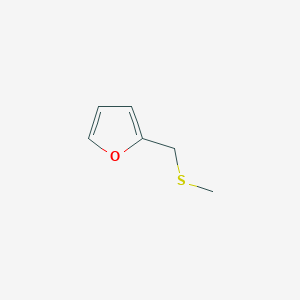
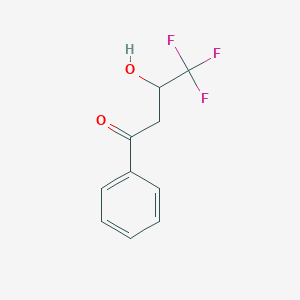
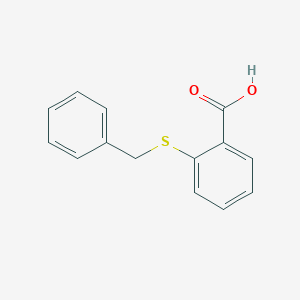
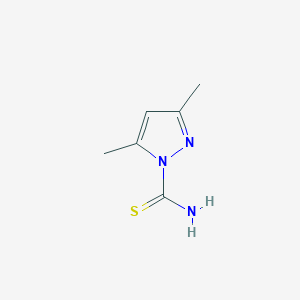
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)

